

# An In-Depth Technical Guide to the Spectroscopic Data of 3,3'-Dinitrobenzophenone

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## Compound of Interest

Compound Name: *3,3'-Dinitrobenzophenone*

Cat. No.: *B181326*

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## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3,3'-Dinitrobenzophenone** (CAS No: 21222-05-9; Molecular Formula:  $C_{13}H_8N_2O_5$ ). Aimed at researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of the molecule. The guide emphasizes the interpretation of spectral data, linking empirical evidence to the molecular structure and electronic properties. Detailed experimental protocols are provided, underpinned by a rationale for methodological choices to ensure scientific integrity and reproducibility.

## Introduction

**3,3'-Dinitrobenzophenone** is an aromatic ketone characterized by a central carbonyl group bridging two phenyl rings, each substituted with a nitro group at the meta-position. This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its chemical reactivity and spectroscopic properties. Understanding its spectral signature is paramount for quality control, reaction monitoring, and predicting its behavior in various chemical and biological systems. This guide serves as an authoritative resource for the detailed spectroscopic characterization of this compound.

## Molecular Structure and Spectroscopic Correlation

The interpretation of any spectrum begins with a clear understanding of the molecule's structure. The two nitro groups ( $\text{-NO}_2$ ) are strong electron-withdrawing groups, which deshield the aromatic protons and carbons, shifting their signals downfield in NMR spectra. The carbonyl group ( $\text{C=O}$ ) also contributes to this effect and introduces its own characteristic spectral features.

Caption: Molecular structure of **3,3'-Dinitrobenzophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, the two substituted phenyl rings are chemically equivalent, simplifying the resulting spectra.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum reveals four distinct signals in the aromatic region, corresponding to the four non-equivalent protons on each ring. The strong electron-withdrawing nature of the nitro and carbonyl groups shifts all signals significantly downfield ( $> 7.5$  ppm).

Signal Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
A	~8.63	t (triplet)	~1.8	H-2, H-2'
B	~8.52	ddd	~8.2, 2.2, 1.0	H-4, H-4'
C	~8.15	ddd	~7.8, 2.2, 1.0	H-6, H-6'
D	~7.79	t (triplet)	~8.0	H-5, H-5'

Data sourced  
from  
ChemicalBook  
and interpreted  
based on  
standard values.

[1]

**Expertise & Experience:** The proton at the C2 position (H-2) appears as a triplet at the most downfield shift. Its proximity to both the nitro group (meta) and the carbonyl-bridged ring (ortho) results in significant deshielding. The protons H-4 and H-6 are deshielded by the adjacent nitro group, while H-5 is the most upfield of the aromatic signals. The splitting patterns arise from ortho and meta couplings between the protons.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides insight into the carbon skeleton. Due to molecular symmetry, only seven signals are expected: one for the carbonyl carbon and six for the carbons of one of the aromatic rings.

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~192.5	C=O	Typical for aromatic ketones.
~148.2	C3, C3'	Carbon directly attached to the electron-withdrawing $-NO_2$ group.
~138.1	C1, C1'	Quaternary carbon attached to the carbonyl group.
~135.0	C6, C6'	Deshielded by ortho carbonyl and para nitro group effects.
~130.8	C5, C5'	Influenced by ortho and meta substituents.
~128.3	C4, C4'	Deshielded by ortho nitro group.
~124.5	C2, C2'	Influenced by meta nitro group and ortho carbonyl group.

Data sourced from SpectraBase, acquired in DMSO-d6.[\[2\]](#)

Trustworthiness: The assignment of carbon signals is validated by established substituent chemical shift (SCS) effects. The C3 carbon, directly bonded to the nitro group, is the most downfield of the aromatic  $sp^2$  carbons, while the carbonyl carbon is significantly further downfield, as expected.

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of **3,3'-Dinitrobenzophenone** for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean vial.[3]
- Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically 4-5 cm).
- Spectrometer Setup: Insert the sample into the spectrometer. Allow the sample temperature to equilibrate for 10-15 minutes.[4]
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
- Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For  $^{13}\text{C}$  NMR, a higher number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[5]
- Processing: After acquisition, apply Fourier transform, phase correction, and baseline correction to the raw data (FID) to obtain the final spectrum.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Functional Group
~3100-3000	C-H Stretch	Medium-Weak	Aromatic C-H
~1670	C=O Stretch	Strong	Ketone Carbonyl
~1600, ~1475	C=C Stretch	Medium	Aromatic Ring
~1530	N-O Asymmetric Stretch	Strong	Nitro (-NO <sub>2</sub> )
~1350	N-O Symmetric Stretch	Strong	Nitro (-NO <sub>2</sub> )
~740	C-H Bend (out-of- plane)	Strong	Meta-disubstituted aromatic

Data interpreted from  
typical values for  
aromatic nitro  
ketones.<sup>[6][7]</sup>

**Expertise & Experience:** The most diagnostic peaks in the IR spectrum are the strong C=O stretch around 1670 cm<sup>-1</sup> and the two very strong absorptions for the nitro group at ~1530 cm<sup>-1</sup> (asymmetric) and ~1350 cm<sup>-1</sup> (symmetric). The presence of a strong band around 740 cm<sup>-1</sup> is characteristic of the out-of-plane C-H bending for meta-disubstituted benzene rings, further confirming the molecular structure.

## Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.<sup>[8][9]</sup>

- Preparation: Gently grind 1-2 mg of **3,3'-Dinitrobenzophenone** with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.<sup>[10]</sup>

- Pellet Formation: Transfer a portion of the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[9][11]
- Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to record the spectrum of the atmospheric components (CO<sub>2</sub>, H<sub>2</sub>O).[12]
- Sample Scan: Mount the KBr pellet in a sample holder and place it in the spectrometer. Run the sample scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation involving the aromatic rings and the carbonyl group, along with the nitro groups, gives rise to characteristic absorptions.

$\lambda_{\max}$ (nm)	Electronic Transition	Chromophore
~250-260	$\pi \rightarrow \pi$	Nitro-substituted benzene rings
~330-340	$n \rightarrow \pi$	Carbonyl group (C=O)

Values are estimations based on data for similar compounds like benzophenone and nitro-aromatics.[13][14] The exact  $\lambda_{\max}$  can vary with the solvent.

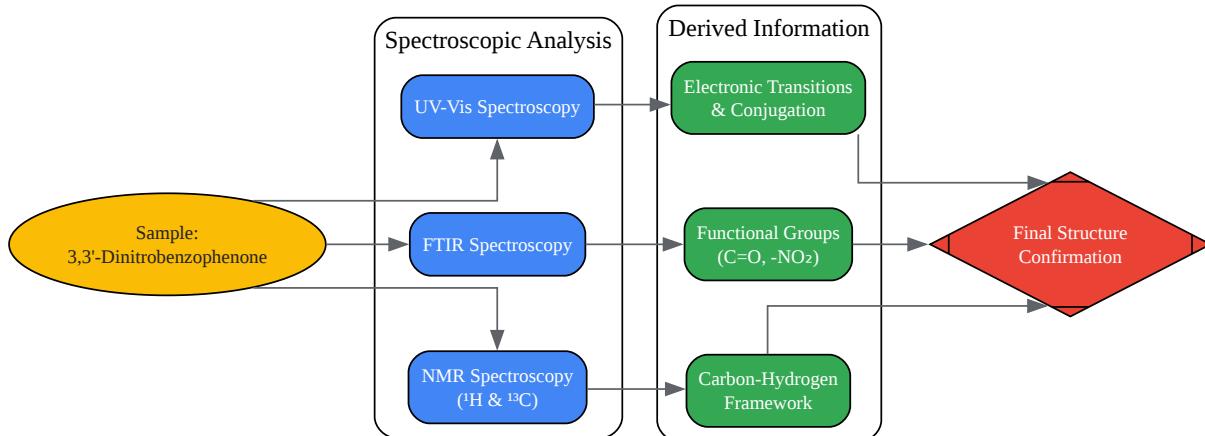
**Expertise & Experience:** The spectrum is expected to be dominated by an intense  $\pi \rightarrow \pi^*$  transition at a shorter wavelength, arising from the conjugated aromatic system. A weaker, longer-wavelength absorption corresponding to the  $n \rightarrow \pi^*$  transition of the carbonyl group's non-bonding electrons is also anticipated. The presence of nitro groups, which are powerful auxochromes, typically causes a bathochromic (red) shift of the  $\pi \rightarrow \pi^*$  absorption band compared to unsubstituted benzophenone.

## Experimental Protocol: UV-Vis Spectroscopy

- Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest. Ethanol or cyclohexane are common choices.[15]
- Solution Preparation: Prepare a stock solution of **3,3'-Dinitrobenzophenone** of a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the instrument's linear range (typically 0.1 to 1.0).
- Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize (approx. 20 minutes).[16]
- Baseline Correction: Fill a quartz cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-800 nm).
- Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorbance spectrum. Repeat for all prepared dilutions.

## Integrated Spectroscopic Workflow

A robust structural confirmation relies on the synergistic use of multiple spectroscopic techniques. The workflow diagram below illustrates the logical process of characterizing a compound like **3,3'-Dinitrobenzophenone**.



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Caption: Integrated workflow for the spectroscopic characterization of **3,3'-Dinitrobenzophenone**.

## Conclusion

The combined application of NMR, IR, and UV-Vis spectroscopy provides a complete and unambiguous characterization of **3,3'-Dinitrobenzophenone**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR define the precise connectivity and electronic environment of the C-H framework. FTIR confirms the presence of the key carbonyl and nitro functional groups, while UV-Vis spectroscopy elucidates the electronic properties arising from the conjugated system. The data and protocols presented in this guide offer a reliable foundation for researchers working with this compound, ensuring accuracy and consistency in its identification and application.

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